3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide
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Overview
Description
3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a complex organic compound characterized by the presence of dichlorobenzyl, trifluoromethylphenyl, and pyrimidinyl sulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research focuses on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide: shares similarities with other trifluoromethyl-containing compounds, such as trifluoromethylpyrazoles and trifluoromethylbenzenes.
Unique Features: The presence of both dichlorobenzyl and pyrimidinyl sulfide groups distinguishes it from other compounds, potentially offering unique biological and chemical properties.
Uniqueness
The combination of dichlorobenzyl, trifluoromethylphenyl, and pyrimidinyl sulfide groups in a single molecule provides a unique structural framework that can be exploited for various applications. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N2S/c19-15-5-4-11(6-16(15)20)10-26-17-24-8-13(9-25-17)12-2-1-3-14(7-12)18(21,22)23/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHRHAOIXUSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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